molecular formula C11H11N5O7 B14340432 2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol CAS No. 92953-29-2

2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol

Cat. No.: B14340432
CAS No.: 92953-29-2
M. Wt: 325.23 g/mol
InChI Key: JKLZMXVCBNFTRH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-1,4-diazepine derivatives typically involves the reaction of β-diketones with aliphatic 1,2-diamines in the presence of acetic acid . The reaction conditions can vary, but heating the reactants in acetic acid is a common method. If the reactants are kept at room temperature, either in alcohols or without solvent, open-chain condensation products may result .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-1,4-diazepine derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form more stable products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like permanganate and reducing agents like hydrogen or metal hydrides. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable diazepine derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol involves its interaction with specific molecular targets. For example, diazepine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA . This can result in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol is unique due to its combination of diazepine and trinitrophenol structures. This results in a compound with both the biological activity of diazepines and the chemical reactivity of trinitrophenol, making it a versatile compound for various applications.

Properties

CAS No.

92953-29-2

Molecular Formula

C11H11N5O7

Molecular Weight

325.23 g/mol

IUPAC Name

2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-6-4-5-7-3-1/h1-2,10H;1-3,6H,4-5H2

InChI Key

JKLZMXVCBNFTRH-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC=CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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